amine CAS No. 926205-56-3](/img/structure/B3306082.png)

[2-(Dimethylamino)ethyl](2-methylpropyl)amine

Vue d'ensemble

Description

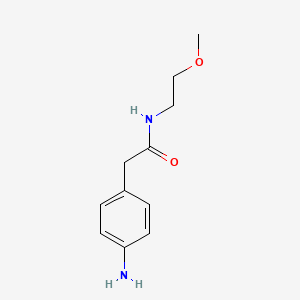

“2-(Dimethylamino)ethylamine” is a chemical compound that is both an amine and an acrylate ester . It is an aliphatic tertiary amine that forms a quadridentate ligand . It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe .

Synthesis Analysis

The compound can be synthesized via RAFT . Two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . The copolymers were characterized using GPC, 1 H-NMR, and FTIR .Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)ethylamine” is C8H20N2 . It forms a quadridentate ligand .Chemical Reactions Analysis

The compound is involved in the formation of polymersomes, which are nanometer-sized spheroidal aggregates that form in water . These polymersomes have potential applications in medical, biological, and chemical sciences .Physical And Chemical Properties Analysis

“2-(Dimethylamino)ethylamine” is a clear colorless liquid . It is less dense than water and insoluble in water . Its vapors are heavier than air and corrosive to eyes and mucous membranes .Applications De Recherche Scientifique

Environmental Impact of Amines

Amines and amine-related compounds are present in surface waters, with their sources being both anthropogenic and natural. They are involved in various environmental processes, including acting as precursors in the formation of nitrosamines and nitramines, which are of concern due to their potential carcinogenic effects. The concentrations of amines in environmental waters are generally low, often below detection levels, but their presence necessitates further research to understand their environmental fate and toxicity (A. Poste, M. Grung, R. Wright, 2014).

Toxicity and Health Implications

Research has extensively studied the toxicity of chemical warfare agent degradation products, including various amines. These studies have been crucial in understanding the environmental fate and potential health risks associated with these compounds, especially in contexts of environmental and occupational health (N. Munro, S. Talmage, G. Griffin, L. C. Waters, A. Watson, J. King, V. Hauschild, 1999).

Biochemical and Biomedical Applications

Biogenic amines are widespread in nature and play essential roles in physiological functions across animals, plants, and microorganisms. The study of the catabolism of these compounds in Pseudomonas species has provided valuable insights into their biochemical pathways and potential applications in biotechnology for eliminating harmful amines from various sources (J. Luengo, E. R. Olivera, 2020).

Analytical and Material Science Research

The synthesis and applications of imiquimod, a class of non-nucleoside imidazoquinolinamines, exemplify the chemical versatility and potential of amines in developing therapeutic agents. Imiquimod's ability to modulate the immune response through localized induction of cytokines showcases the biomedical significance of amines in treating skin disorders and possibly other diseases (T. Syed, 2001).

Concluding Remarks

The exploration of “2-(Dimethylamino)ethylamine” and related compounds in scientific research reveals their critical role in environmental science, toxicology, biochemistry, and medicine. These studies underline the importance of understanding the environmental impact, toxicity, biological functions, and potential therapeutic applications of amines. The breadth of research underscores the need for further investigation into these compounds to harness their full potential while mitigating any adverse effects on health and the environment.

Mécanisme D'action

Target of Action

It’s known that the compound is used in the synthesis of diblock copolymers , which are studied for their potential applications in drug delivery systems or as nanoreactors .

Mode of Action

It’s known that the compound can be used to modify diblock copolymers, creating materials with ph and temperature-responsive groups . These modified polymers can respond to changes in their environment, such as pH and temperature .

Biochemical Pathways

The compound’s role in the synthesis of ph-responsive polymersomes suggests it may influence pathways related to cellular response to ph changes .

Pharmacokinetics

Its use in the synthesis of polymersomes suggests it may influence the bioavailability of drugs delivered using these systems .

Result of Action

Its use in the synthesis of ph-responsive polymersomes suggests it may influence the delivery and release of drugs at the cellular level .

Action Environment

Environmental factors such as pH and temperature can influence the action of 2-(Dimethylamino)ethylamine, particularly its role in the synthesis of pH and temperature-responsive polymers . These polymers can respond to changes in their environment, suggesting that the compound’s efficacy and stability may be influenced by these factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)7-9-5-6-10(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZSCJXMGZBZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926205-56-3 | |

| Record name | [2-(dimethylamino)ethyl](2-methylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)

![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)

![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)

![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)

![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)

![2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3306059.png)

![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)

![4-[(Cyclopropylamino)methyl]phenol](/img/structure/B3306067.png)

![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)